molecular formula C9H10OS B100510 Allyl phenyl sulfoxide CAS No. 19093-37-9

Allyl phenyl sulfoxide

Cat. No. B100510
CAS RN: 19093-37-9
M. Wt: 166.24 g/mol
InChI Key: RLLJHMBTZSGFAS-UHFFFAOYSA-N
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Description

Allyl phenyl sulfoxide is a chemical compound with the linear formula C6H5SOCH2CH=CH2 . It is a clear brown-yellow liquid .


Synthesis Analysis

A facile synthetic method for the preparation of allyl sulfoxides, such as Allyl phenyl sulfoxide, involves S-allylation of sulfinate esters. This process proceeds through sulfonium intermediates without [3,3]-sigmatropic rearrangement and further Pummerer-type reactions of the resulting allyl sulfoxides .


Molecular Structure Analysis

The molecular structure of Allyl phenyl sulfoxide is represented by the linear formula C6H5SOCH2CH=CH2 . The molecular weight of this compound is 166.24 .


Chemical Reactions Analysis

The synthesis of Allyl phenyl sulfoxide involves a variety of transformations of allyl aryl sulfoxides through C–S bond cleavage . Multisubstituted aromatic sulfides were synthesized from sulfoxides by a reaction with aryne intermediate in the presence of electrophiles and the [3,3]-sigmatropic rearrangement of allyl sulfonium intermediate .


Physical And Chemical Properties Analysis

Allyl phenyl sulfoxide has a refractive index of n20/D 1.578 and a boiling point of 85 °C/0.3 mmHg (lit.). The density of this compound is 1.122 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Organic Reactions

Allyl phenyl sulfoxide has been explored for its use in organic synthesis. A novel synthesis method involving (β-Organochalcogenyl)allyl phenyl sulfoxides via regioselective hydrochalcogenation reaction of 1,2-Allenyl Sulfoxides has been developed. This method is significant for its regioselectivity and yield, offering potential applications in organic synthesis (Wu et al., 2005). Additionally, the preparation methods and physical data of allyl phenyl sulfoxides suggest their utility in forming sulfenate esters and serving as ambident nucleophiles, which are valuable in organic reactions (Haynes & Vonwiller, 2001).

Catalysis and Asymmetric Reactions

Allyl phenyl sulfoxides have been used as catalysts in asymmetric allylation reactions. For instance, chiral sulfoxides, including allyl phenyl sulfoxides, have been used as neutral coordinate-organocatalysts in asymmetric allylation of N-acylhydrazones, achieving high diastereo- and enantioselectivity (Kobayashi et al., 2003). This highlights their potential in stereoselective organic synthesis.

Rearrangements and Transformations

Allyl phenyl sulfoxides are involved in various chemical rearrangements and transformations. For instance, they participate in thermal (1,3)-allylic rearrangements, with studies indicating a dissociative reaction mechanism (Baechler et al., 1982). Additionally, they can undergo ortho allylation in aryl and heteroaryl sulfoxides, providing a metal-free method to add allylic carbon nucleophiles (Eberhart et al., 2011). These reactions expand the synthetic utility of allyl phenyl sulfoxides.

Fluorine-Facilitated Synthesis

The synthesis of 2,4-alkadienoic acids from allylic alcohols and 2,2,2-trifluoroethyl phenyl sulfoxide, involving fluorine-facilitated Claisen rearrangement, has been reported. This method demonstrates the use of allyl phenyl sulfoxides in creating novel compounds, such as natural insecticides (Nakai et al., 1981).

Safety And Hazards

When handling Allyl phenyl sulfoxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions in the research of Allyl phenyl sulfoxide and similar compounds involve the development of new synthetic methods and the exploration of their applications in various research fields such as pharmaceutical sciences, agrochemistry, and materials science . The recent remarkable successes of synthetic chemistry using sulfoxides have enhanced the accessibility of highly functionalized compounds .

properties

IUPAC Name

prop-2-enylsulfinylbenzene
Source PubChem
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InChI

InChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLJHMBTZSGFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940681
Record name (Prop-2-ene-1-sulfinyl)benzene
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Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear brown-yellow liquid; [Sigma-Aldrich MSDS]
Record name Allyl phenyl sulfoxide
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Product Name

Allyl phenyl sulfoxide

CAS RN

19093-37-9
Record name Allyl phenyl sulfoxide
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Record name (Allylsulphinyl)benzene
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Record name (Prop-2-ene-1-sulfinyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
AC Cope, DE Morrison, L Field - Journal of the American …, 1950 - ACS Publications
… As analog# of the amine oxides which undergo rearrangement, allyl phenyl sulfoxide (I) and allyl phenyl sulfone (II) were … of allyl phenyl sulfoxide, b. p. 102 (0.3 mm.), m26d 1.5718. …
Number of citations: 148 pubs.acs.org
Z Wu, R Shen, L Ren, X Huang - Synthesis, 2005 - thieme-connect.com
… solution of sodium phenyltellurolate, prepared by reduction of diphenyl ditelluride with sodium borohydride at room temperature, to our delight, the (β-phenyltelluro)allyl phenyl sulfoxide …
Number of citations: 9 www.thieme-connect.com
P Bickart, FW Carson, J Jacobus… - Journal of the …, 1968 - ACS Publications
The thermal racemization of optically active allyl sulfoxides has been shown on the basis of kinetic evidence and labeling experiments to proceed by way of a facile, reversible, and …
Number of citations: 342 pubs.acs.org
H Ohta, Y Okamoto, G Tsuchihashi - Agricultural and Biological …, 1985 - Taylor & Francis
… The optical yield of the sulfoxide 6 was revealed to be 93.2% by HPLC, being slightly lower than allyl phenyl sulfoxide (2a). Benzylic.sulfide was also oxidized smoothly by the enzyme …
Number of citations: 18 www.tandfonline.com
GC Andrews - 1974 - search.proquest.com
… p- tolyl sulfoxide, respectively, without the di s cernable presence of products of a non-concerted rearrangement and (c) the racemi zation of allyl phenyl sulfoxide exhibited a …
Number of citations: 1 search.proquest.com
RK Haynes, SC Vonwiller - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 19093‐37‐9 ] C 9 H 10 OS (MW 166.23) InChI = 1S/C9H10OS/c1‐2‐8‐11(10)9‐6‐4‐3‐5‐7‐9/h2‐7H,1,8H2 InChIKey = RLLJHMBTZSGFAS‐UHFFFAOYSA‐N (allylic sulfoxides …
Number of citations: 1 onlinelibrary.wiley.com
MR Binns, RK Haynes, TL Houston… - Australian Journal of …, 1981 - CSIRO Publishing
… Treatment of allyl phenyl sulfoxide with lithium diisopropylamide in tetrahydrofuran containing 1 equiv. of hexamethylphosphoric triamide at -78" produced the yellow anion (4), which …
Number of citations: 18 www.publish.csiro.au
A Kobayashi, T Matsuzawa, T Hosoya… - Chemical …, 2020 - pubs.rsc.org
… treatment of methyl benzenesulfinate (10a) with Tf 2 O in the presence of allyltrimethylsilane (11a) followed by addition of aqueous sodium bicarbonate provided allyl phenyl sulfoxide (…
Number of citations: 14 pubs.rsc.org
NV Fedorov, MV Shevchenko, AV Anisimov… - Chemistry of …, 1985 - Springer
… We have carried out t~e rearrangement of allyl phenyl sulfoxide (I) and allyl l-naphthyl sulfoxide (II) at 130~ in the presence of glacial acetic acid, ie, under conditions where the …
Number of citations: 3 link.springer.com
LL Vasiljeva, KK Pivnitsky - Russian chemical bulletin, 1999 - Springer
… Condensation of levoglucosenone with the carbanion of rac-allyl phenyl sulfoxide, in contrast with reactions of this anion with the majority of other unsaturated ketones, proceeds …
Number of citations: 1 link.springer.com

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